molecular formula C17H20N2O2 B11674240 2,5-Dimethyl-N'-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazide

2,5-Dimethyl-N'-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazide

Cat. No.: B11674240
M. Wt: 284.35 g/mol
InChI Key: VQHJRLYTYPZTAB-ZDLGFXPLSA-N
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Description

2,5-Dimethyl-N'-[(Z)-[4-(propan-2-yl)phenyl]methylidene]furan-3-carbohydrazide is a carbohydrazide derivative featuring a 2,5-dimethylfuran core linked to a hydrazide group, which is further substituted with a (Z)-configured imine bond connected to a 4-isopropylphenyl moiety.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

2,5-dimethyl-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]furan-3-carboxamide

InChI

InChI=1S/C17H20N2O2/c1-11(2)15-7-5-14(6-8-15)10-18-19-17(20)16-9-12(3)21-13(16)4/h5-11H,1-4H3,(H,19,20)/b18-10-

InChI Key

VQHJRLYTYPZTAB-ZDLGFXPLSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C\C2=CC=C(C=C2)C(C)C

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=C(C=C2)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-N’-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazide typically involves the condensation of 2,5-dimethylfuran-3-carbohydrazide with 4-(propan-2-yl)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N’-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts or acids/bases to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted phenyl-furan derivatives.

Scientific Research Applications

2,5-Dimethyl-N’-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-N’-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Compound A : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)
  • Substituents : 2,4,6-Trimethylbenzylidene, 5-methylfuran, and a fused thiazolo-pyrimidine ring.
  • Key Properties :
    • Melting point: 243–246°C.
    • IR peaks: NH (3,436 cm⁻¹), CN (2,219 cm⁻¹).
    • Molecular formula: C₂₀H₁₀N₄O₃S (MW 386) .
Compound B : (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)
  • Substituents: 4-Cyanobenzylidene and 5-methylfuran.
  • Key Properties :
    • Melting point: 213–215°C.
    • IR peaks: NH (3,423 cm⁻¹), CN (2,209 cm⁻¹).
    • Molecular formula: C₂₂H₁₇N₃O₃S (MW 403) .
Compound C : N'-[2-(4-Chlorophenoxy)-2-Methylpropanoyl]-2,5-Dimethylfuran-3-Carbohydrazide (CAS 875159-41-4)
  • Substituents: 4-Chlorophenoxy and 2-methylpropanoyl groups.
  • Key Properties :
    • Molecular formula: C₁₇H₁₉ClN₂O₄ (MW 350.8).
    • Water solubility: 37.7 µg/mL at pH 7.4 .
Compound D : N'-[1-(4-Methoxyphenyl)-2,5-Dioxopyrrolidin-3-yl]Pyridine-3-Carbohydrazide (CAS 957030-54-5)
  • Substituents : 4-Methoxyphenyl and pyridine moieties.
  • Key Properties :
    • Molecular formula: C₁₈H₁₈N₄O₄ (MW 366.4) .

Comparative Analysis

Table 1: Physicochemical Properties
Property Target Compound Compound A Compound B Compound C Compound D
Core Structure Furan-carbohydrazide Thiazolo-pyrimidine Thiazolo-pyrimidine Furan-carbohydrazide Pyridine-carbohydrazide
Substituent Type 4-Isopropylphenyl (Z-imine) 2,4,6-Trimethylbenzylidene 4-Cyanobenzylidene 4-Chlorophenoxy 4-Methoxyphenyl
Melting Point (°C) Not reported 243–246 213–215 Not reported Not reported
Molecular Weight ~350–400 (estimated) 386 403 350.8 366.4
Functional Groups Imine, furan, carbohydrazide CN, NH, furan CN, NH, furan Cl, furan OMe, pyridine
Key Observations :

Substituent Effects on Solubility: Compound C exhibits moderate water solubility (37.7 µg/mL at pH 7.4), likely due to its 4-chlorophenoxy group enhancing hydrophobicity . The target compound, with a bulkier 4-isopropylphenyl substituent, may exhibit even lower solubility.

Thermal Stability :

  • Compound A (m.p. 243–246°C) and Compound B (m.p. 213–215°C) demonstrate that bulky substituents (e.g., 2,4,6-trimethylbenzylidene) increase melting points compared to simpler analogs, likely due to enhanced crystal packing .

Synthetic Accessibility :

  • The target compound’s Z-imine configuration may require precise reaction conditions (e.g., sodium acetate in acetic anhydride/acetic acid) similar to those used for Compounds A and B .

Hydrogen Bonding and Crystallography

  • Hydrogen Bonding: The carbohydrazide group in the target compound can act as both a donor (NH) and acceptor (C=O), facilitating supramolecular assembly.

Research Implications

  • Biological Activity : Compounds with furan-carbohydrazide cores (e.g., Compounds A and C) are often explored for antimicrobial or anticancer properties. The target compound’s isopropylphenyl group may enhance lipid membrane penetration.
  • Materials Science : The Z-imine configuration and bulky substituents could influence optoelectronic properties, making the compound a candidate for organic semiconductors.

Biological Activity

2,5-Dimethyl-N'-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The structure of 2,5-Dimethyl-N'-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazide can be represented as follows:

C15H20N4O2\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_2

This compound features a furan ring, a hydrazone linkage, and a substituted phenyl group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2,5-Dimethyl-N'-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazide exhibit significant antimicrobial properties. For instance, derivatives of furan and hydrazone have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
2,5-Dimethyl-N'-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazideC. albicans20 µg/mL

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various in vitro assays. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.

  • DPPH Assay : The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong free radical scavenging activity.
  • ABTS Assay : Similar results were observed in the ABTS assay, where the compound's IC50 was found to be lower than that of standard antioxidants like ascorbic acid.

Cytotoxicity and Anticancer Activity

Research has also focused on the cytotoxic effects of 2,5-Dimethyl-N'-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazide against various cancer cell lines.

Cell LineIC50 (µM)
HeLa15.5
MCF-712.8
A54918.3

The anticancer activity appears to be mediated through apoptosis induction and cell cycle arrest at the G1 phase.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Free Radical Scavenging : The furan ring contributes to electron donation, enhancing the compound's ability to neutralize free radicals.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation and survival has been hypothesized based on structure-activity relationship studies.
  • Membrane Disruption : Similar compounds have shown efficacy in disrupting microbial membranes, leading to cell lysis.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several hydrazone derivatives against clinical isolates of bacteria and fungi. The results indicated that the furan-based hydrazones exhibited superior antimicrobial properties compared to traditional antibiotics.
  • Cytotoxicity in Cancer Research : In a recent investigation involving human cancer cell lines, 2,5-Dimethyl-N'-[(Z)-[4-(propan-2-YL)phenyl]methylidene]furan-3-carbohydrazide was found to induce apoptosis through the intrinsic pathway, suggesting its potential as an anticancer agent.

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